Clorhidrato de 4-(1H-pirazol-1-il)piperidina

Descripción general

Descripción

4-(1H-pyrazol-1-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3 and its molecular weight is 187.67 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(1H-pyrazol-1-yl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-pyrazol-1-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

En química medicinal, este compuesto se utiliza como un bloque de construcción para la síntesis de diversas moléculas farmacológicamente activas. Su porción de pirazol es una característica común en compuestos con propiedades antiinflamatorias, analgésicas y antipiréticas . Sirve como un intermediario clave en el desarrollo de nuevos agentes terapéuticos.

Agricultura

El clorhidrato de 4-(1H-pirazol-1-il)piperidina tiene aplicaciones potenciales en la agricultura, particularmente en la síntesis de herbicidas y pesticidas. El núcleo de pirazol es conocido por sus propiedades herbicidas, y modificarlo puede conducir al desarrollo de nuevos agroquímicos .

Química Analítica

En química analítica, el this compound puede ser un precursor de reactivos utilizados en ensayos químicos. Podría ser parte de la síntesis de colorantes, indicadores u otros compuestos que reaccionan con analitos específicos, ayudando en la detección y cuantificación .

Bioquímica

El compuesto se utiliza en investigación bioquímica como un andamiaje para sintetizar moléculas que pueden interactuar con objetivos biológicos. Se puede modificar para estudiar la inhibición enzimática, la unión a receptores o para imitar la estructura de compuestos bioactivos naturales .

Farmacología

En farmacología, el anillo de pirazol del this compound es significativo en el diseño de fármacos. A menudo está presente en moléculas con diversos efectos terapéuticos, incluyendo fármacos anticancerígenos, antivirales y activos en el SNC .

Actividad Biológica

4-(1H-pyrazol-1-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

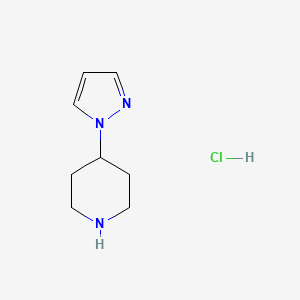

4-(1H-pyrazol-1-yl)piperidine hydrochloride features a piperidine ring substituted with a pyrazole moiety. The structural formula can be represented as:

This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of 4-(1H-pyrazol-1-yl)piperidine hydrochloride is largely attributed to its ability to interact with specific receptors and enzymes.

Target Interactions:

- Receptor Binding: Compounds with a piperazine or piperidine structure often exhibit binding affinity to neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to their psychotropic effects.

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those linked to cancer progression and inflammation .

Biological Activities

Research indicates that 4-(1H-pyrazol-1-yl)piperidine hydrochloride exhibits several biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies: In vitro assays demonstrated that 4-(1H-pyrazol-1-yl)piperidine hydrochloride can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed IC50 values ranging from 0.28 µM to 0.39 µM, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. Preliminary studies suggest that 4-(1H-pyrazol-1-yl)piperidine hydrochloride may inhibit bacterial growth, although specific data on this compound is limited .

Case Study 1: Anticancer Efficacy

In a study assessing the effects of various pyrazole derivatives on cancer cell lines, 4-(1H-pyrazol-1-yl)piperidine hydrochloride was highlighted for its significant inhibition of cell growth in MCF-7 cells. The study noted that the mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of pyrazole compounds, including this derivative, in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of 4-(1H-pyrazol-1-yl)piperidine hydrochloride suggests favorable absorption and distribution characteristics typical of piperazine derivatives. Studies indicate that the compound exhibits moderate bioavailability and is metabolized primarily through hepatic pathways .

Propiedades

IUPAC Name |

4-pyrazol-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1,4,7-9H,2-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJCGVNDIQCAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1181458-83-2 | |

| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-87-1 | |

| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.